2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
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Overview
Description
2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is an intriguing compound known for its diverse chemical properties and potential applications across various fields. This compound, with its intricate structure, offers a fascinating subject for both chemical synthesis and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multiple steps. The initial step often requires the preparation of an imidazole ring, followed by the incorporation of isopropylthio, nitrophenyl, and trifluoromethoxy phenyl groups through a series of substitutions and coupling reactions under controlled conditions.
Industrial Production Methods: Industrial-scale production of this compound might employ advanced techniques such as continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and catalyst choice, are critical in these processes.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound can undergo several types of reactions:
Oxidation: Reactions involving common oxidizing agents like hydrogen peroxide or permanganates.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Conditions vary depending on the substituent group, often involving polar solvents and specific catalysts.
Major Products Formed
Oxidation Products: Depending on the oxidizing agents and conditions, possible products could include sulfoxides or sulfones.
Reduction Products: Typically results in the reduction of nitro groups to amines.
Substitution Products: Substituted imidazole derivatives with varied functional groups.
Scientific Research Applications
2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has applications in:
Chemistry: As a building block for more complex molecules and in studying reaction mechanisms.
Medicine: Research into its potential pharmacological effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of specialized polymers and advanced materials.
Mechanism of Action
The effects of 2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole depend on its interaction with molecular targets, which may include enzymes or receptors within biological systems. The compound’s trifluoromethoxy group can enhance its binding affinity, influencing the pathways it modulates and leading to various biochemical effects.
Comparison with Similar Compounds
2-(methylthio)-5-(3-nitrophenyl)-1-(4-fluorophenyl)-1H-imidazole: : Similar structure but different reactivity and applications due to the fluorine atom instead of trifluoromethoxy.
1-(4-methoxyphenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole: : The methoxy group affects the electronic properties differently compared to the trifluoromethoxy group.
Properties
IUPAC Name |
5-(3-nitrophenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-12(2)29-18-23-11-17(13-4-3-5-15(10-13)25(26)27)24(18)14-6-8-16(9-7-14)28-19(20,21)22/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBDDJNIAOLZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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